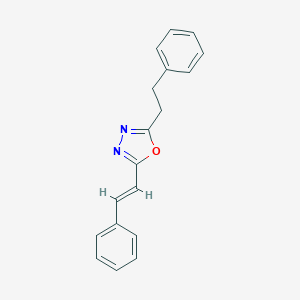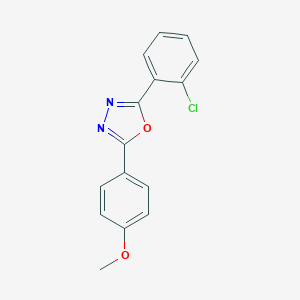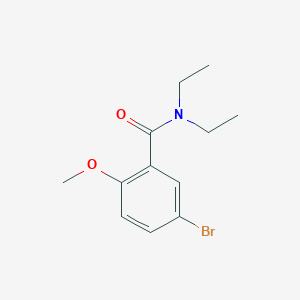
N-(2-hydroxypropyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxypropyl)-4-methylbenzamide, also known as HMB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. HMB is a derivative of the amino acid leucine and is known to have several biochemical and physiological effects on the body.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxypropyl)-4-methylbenzamide is not fully understood, but it is believed to work by activating the mTOR pathway, which is responsible for regulating muscle protein synthesis. N-(2-hydroxypropyl)-4-methylbenzamide has also been shown to inhibit the activity of enzymes that break down muscle proteins, such as the ubiquitin-proteasome system.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-4-methylbenzamide has several biochemical and physiological effects on the body. It has been shown to increase muscle protein synthesis, reduce muscle protein breakdown, and enhance muscle recovery after exercise. N-(2-hydroxypropyl)-4-methylbenzamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its muscle-building effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxypropyl)-4-methylbenzamide has several advantages for lab experiments, such as its ability to enhance muscle protein synthesis and reduce muscle protein breakdown. However, there are also some limitations to using N-(2-hydroxypropyl)-4-methylbenzamide in lab experiments. For example, the optimal dosage and duration of N-(2-hydroxypropyl)-4-methylbenzamide supplementation are not well-established, and there is a lack of standardized methods for measuring muscle protein synthesis and breakdown.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxypropyl)-4-methylbenzamide. One area of interest is in the potential use of N-(2-hydroxypropyl)-4-methylbenzamide in the treatment of muscle wasting diseases, such as cancer cachexia and sarcopenia. Another area of research is in the optimization of N-(2-hydroxypropyl)-4-methylbenzamide supplementation protocols, such as determining the optimal dosage and duration of supplementation. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxypropyl)-4-methylbenzamide and its potential interactions with other supplements and medications.
Conclusion:
In conclusion, N-(2-hydroxypropyl)-4-methylbenzamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. N-(2-hydroxypropyl)-4-methylbenzamide has been found to have anabolic effects on muscle tissue and may have potential therapeutic applications in the treatment of muscle wasting diseases. While there are some limitations to using N-(2-hydroxypropyl)-4-methylbenzamide in lab experiments, there are also several future directions for research that could help to optimize its use and better understand its mechanism of action.
Métodos De Síntesis
N-(2-hydroxypropyl)-4-methylbenzamide can be synthesized through a simple chemical reaction between 4-methylbenzoic acid and 2-hydroxypropylamine. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is then purified through various methods, such as recrystallization, to obtain pure N-(2-hydroxypropyl)-4-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(2-hydroxypropyl)-4-methylbenzamide has been extensively studied for its potential use in various scientific research applications. One of the most significant research areas is in the field of muscle biology, where N-(2-hydroxypropyl)-4-methylbenzamide has been shown to have anabolic effects. N-(2-hydroxypropyl)-4-methylbenzamide has been found to enhance muscle protein synthesis and reduce muscle protein breakdown, leading to increased muscle mass and strength. N-(2-hydroxypropyl)-4-methylbenzamide has also been studied for its potential use in the treatment of muscle wasting diseases, such as cancer cachexia and sarcopenia.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
N-(2-hydroxypropyl)-4-methylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-8-3-5-10(6-4-8)11(14)12-7-9(2)13/h3-6,9,13H,7H2,1-2H3,(H,12,14) |
Clave InChI |
NHVKSUKFAMAWSE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)


![Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate](/img/structure/B250522.png)
![1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B250523.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B250527.png)
![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250528.png)
![4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B250529.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide](/img/structure/B250530.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)

![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)